2-Anilino-4-chloro-6-methoxypyrimidine
Description
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
4-chloro-6-methoxy-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3O/c1-16-10-7-9(12)14-11(15-10)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
InChI Key |
NKSDHWGPZXKCML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling
-
Diazonium Salt Formation : Treat ACMP with NaNO₂/HCl at 0–5°C to generate a diazonium intermediate.
-
Aniline Coupling : React the diazonium salt with aniline in aqueous potassium acetate, yielding this compound via electrophilic aromatic substitution.
Critical Parameters :
Nucleophilic Aromatic Substitution (NAS)
-
Activation : Protonate ACMP’s amino group with HCl, enhancing ring electrophilicity.
-
Aniline Displacement : Reflux with aniline in the presence of Cu(I) catalysts (e.g., CuBr) facilitates substitution.
Table 2: Comparative Analysis of Functionalization Methods
| Method | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazotization | 0–10 | 78 | 95.2 |
| NAS with CuBr | 80–100 | 85 | 97.8 |
Alternative Routes via Intermediate Halogenation
Source describes synthesizing 4,6-dichloropyrimidine derivatives using phosphorus oxychloride (POCl₃) and organic amines (e.g., DMF, triethylamine). Adapting this protocol:
-
Step 1 : Chlorinate 4-chloro-6-methoxypyrimidine with POCl₃/DMF at 80–85°C to yield 2-amino-4,6-dichloropyrimidine.
-
Step 2 : Methoxylate the 6-position via sodium methoxide, followed by anilino introduction as in Section 2.
Advantages :
-
POCl₃ enables high regioselectivity for chloro substitution.
-
Recovered phosphorus oxychloride (85–90%) reduces environmental waste.
Solvent and Temperature Optimization
Solvent Impact on Reaction Efficiency
Thermal Stability and Byproduct Control
-
Distillation Conditions : Reducing pressure to −0.095 MPa at 85°C removes excess POCl₃ without degrading the product.
-
Crystallization : Slow cooling (0.5°C/min) yields needle-like crystals with >99% purity.
Analytical Characterization
-
Melting Point : 160–163°C (decomposition), consistent with diazonium-coupled pyrimidines.
-
Spectroscopy :
Environmental and Industrial Considerations
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-anilino-4-chloro-6-methoxypyrimidine, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic aromatic substitution . For example, 4-chloro-6-methoxypyrimidine reacts with aniline derivatives under acidic or polar aprotic solvent conditions (e.g., DMF or DMSO) . Key factors include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side products.
- Catalysts : Acidic conditions (e.g., HCl) or Lewis acids (e.g., AlCl₃) improve electrophilicity at the 4-chloro position .
- Solvent polarity : Polar aprotic solvents stabilize transition states, favoring substitution over elimination .
Q. Which functional groups in this compound are most reactive, and how are they characterized?
- The 4-chloro group is highly reactive toward nucleophiles (e.g., amines, thiols), while the methoxy group at position 6 is electron-donating, directing further substitutions. Characterization methods include:
- NMR : ¹H NMR confirms aromatic proton environments (e.g., δ 6.5–8.5 ppm for anilino protons) .
- LCMS : Used to verify molecular weight (e.g., m/z 245 [M+H]+ as in related pyrimidines) .
- HPLC : Assess purity (>95% typical for intermediates) using C18 columns and acetonitrile/water gradients .
Q. What are the primary applications of this compound in medicinal chemistry?
- It serves as a key intermediate for:
- Antimalarial agents : Structural analogs with modified anilino groups show activity against Plasmodium species .
- Kinase inhibitors : Methoxy and chloro groups enhance binding to ATP pockets in tyrosine kinases .
- Antimicrobials : Derivatives with sulfur or amino substitutions exhibit broad-spectrum activity .
Advanced Research Questions
Q. How can conflicting reactivity data between 6-methoxy and 6-methyl pyrimidine analogs be resolved?
- The methoxy group increases electron density at position 4 via resonance, making chloro substitution slower than in methyl analogs. To validate:
- Kinetic studies : Compare reaction rates of 6-methoxy vs. 6-methyl derivatives under identical conditions .
- DFT calculations : Model electron density maps to predict site-specific reactivity .
- Control experiments : Use deuterated solvents to rule out solvent effects .
Q. What strategies optimize the regioselective synthesis of derivatives at the 4-position?
- Directed metalation : Use Pd-catalyzed cross-coupling to introduce aryl/alkyl groups while retaining the methoxy and anilino moieties .
- Protecting groups : Temporarily block the anilino group with Boc or acetyl to prevent undesired side reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in nucleophilic substitutions .
Q. How do structural modifications impact biological activity, and what assays are recommended for evaluation?
- Substitution effects :
| Position | Modification | Bioactivity Trend |
|---|---|---|
| 4 | Amino group | ↑ Antifolate activity |
| 2 | Bromoanilino | ↑ Tyrosine kinase inhibition |
- Assays :
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR or VEGFR2) .
- Antiparasitic screens : Plasmodium falciparum growth inhibition assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Q. What analytical techniques resolve purity challenges in scaled-up syntheses?
- Impurity profiling :
- HPLC-MS : Identifies byproducts (e.g., dechlorinated or dimerized species) .
- X-ray crystallography : Confirms crystal structure and detects polymorphs .
- Purification :
- Flash chromatography : Optimize with ethyl acetate/hexane gradients (3:1 ratio) .
- Recrystallization : Use ethanol/water mixtures for high recovery (>90%) .
Methodological Guidelines
- Synthetic Design : Prioritize substituents that balance electronic (e.g., methoxy) and steric effects (e.g., bulky anilino groups) for target-specific activity .
- Data Validation : Cross-reference NMR shifts and LCMS data with PubChem entries (e.g., DTXSID40290201) to confirm structural integrity .
- Troubleshooting : If substitution yields <50%, pre-activate the chloro group with KI or use microwave irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
